2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine
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Overview
Description
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the alkylation of a pyridine derivative with a tert-butylthio group, followed by the introduction of a propylpiperidine moiety. The reaction conditions would likely include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine may have several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylthio)pyridine: Lacks the propylpiperidine moiety.
3-(1-Propylpiperidin-2-yl)pyridine: Lacks the tert-butylthio group.
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine: Similar structure with a methyl group instead of a propyl group.
Uniqueness
2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is unique due to the combination of the tert-butylthio and propylpiperidine groups attached to the pyridine ring. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C17H28N2S |
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Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C17H28N2S/c1-5-12-19-13-7-6-10-15(19)14-9-8-11-18-16(14)20-17(2,3)4/h8-9,11,15H,5-7,10,12-13H2,1-4H3 |
InChI Key |
CIMNBIUUCLKAMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origin of Product |
United States |
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